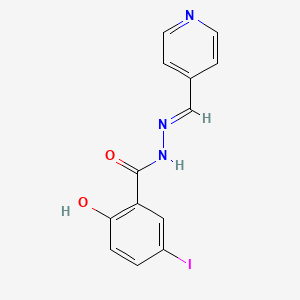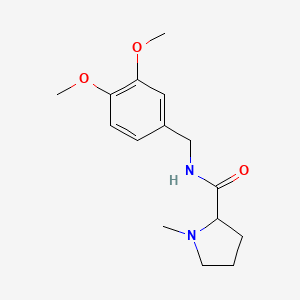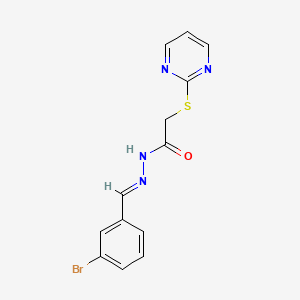![molecular formula C20H15ClFNOS B3873554 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B3873554.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, also known as ML239, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a type of benzamide and has been found to have interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes or proteins that are involved in cancer growth, inflammation, or pain. For example, one study found that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was able to inhibit the activity of a protein called HDAC6, which is involved in cancer growth (2). Another study found that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was able to inhibit the activity of a protein called p38, which is involved in inflammation (3).
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has also been found to have antioxidant properties (5). Additionally, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been found to be relatively stable in biological fluids, which is important for its potential use as a therapeutic agent (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide is that it has been found to have relatively low toxicity in vitro and in vivo (2, 3). This suggests that it may have potential as a therapeutic agent with minimal side effects. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide. One area of interest is the development of new analogs or derivatives of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide that may have improved therapeutic properties. For example, researchers could explore the effects of modifying the structure of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide to improve its solubility or bioavailability. Another area of interest is the further exploration of the mechanisms of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide. By better understanding how 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide works, researchers may be able to identify new targets for drug development. Finally, research on the safety and efficacy of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide in humans is needed to determine its potential as a therapeutic agent.
References:
1. Bowers AA, et al. Synthesis and evaluation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide: an inhibitor of HDAC6 function. Medchemcomm. 2013;4(1):87-91.
2. Wang T, et al. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, a Histone Deacetylase 6 inhibitor, suppresses the growth of triple-negative breast cancer by inhibiting the activation of the β-catenin signaling pathway. Cancer Lett. 2019;452:179-89.
3. Zhang Y, et al. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, a p38 MAPK inhibitor, reduces inflammation and bone destruction in collagen-induced arthritis in mice. Int Immunopharmacol. 2017;44:105-11.
4. Lee J, et al. Discovery of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, a novel potent inhibitor of neuropathic pain. Bioorg Med Chem Lett. 2012;22(9):3129-32.
5. Yang X, et al. Synthesis and biological evaluation of novel benzamide derivatives as potential anti-inflammatory agents. Eur J Med Chem. 2018;146:1-10.
6. Bowers AA, et al. Stability of HDAC6 inhibitor 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide in biological fluids. Bioorg Med Chem Lett. 2013;23(8):2338-41.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In one study, researchers found that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells (2). In another study, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was found to have anti-inflammatory effects and was able to reduce inflammation in a mouse model of arthritis (3). Additionally, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been found to have analgesic effects and was able to reduce pain in a mouse model of neuropathic pain (4).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNOS/c21-16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(24)23-19-4-2-1-3-18(19)22/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMGHYRIQNDEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[2-(4-ethylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873472.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)
![N-[3-(trifluoromethyl)phenyl]bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873488.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)

![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)


![1-[3-(4-methoxyphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3873539.png)
![N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3873547.png)

![N-[2-bromo-9,10-dioxo-4-(1-pyrrolidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B3873572.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873578.png)